molecular formula C22H17N3O6 B10866308 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)benzamide

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)benzamide

Cat. No.: B10866308
M. Wt: 419.4 g/mol
InChI Key: JRPSUKYENLATSN-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a unique structure that includes a methanoisoindole core, a benzamide moiety, and a nitrophenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Methanoisoindole Core: This step often involves the Diels-Alder reaction between a suitable diene and a dienophile to form the hexahydro-2H-4,7-methanoisoindole structure.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Attachment of the Nitrophenyl Group: The final step involves nitration of the phenyl ring, followed by coupling with the hydroxy group to form the nitrophenyl benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methanoisoindole moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Medicine

Medically, this compound has potential applications as a drug candidate due to its ability to modulate biological targets. It may be investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-amino-5-nitrophenyl)benzamide: Contains an amino group instead of a hydroxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the nitrophenyl and benzamide groups in 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)benzamide makes it unique in terms of its chemical reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H17N3O6

Molecular Weight

419.4 g/mol

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-hydroxy-5-nitrophenyl)benzamide

InChI

InChI=1S/C22H17N3O6/c26-17-8-7-15(25(30)31)10-16(17)23-20(27)11-3-5-14(6-4-11)24-21(28)18-12-1-2-13(9-12)19(18)22(24)29/h1-8,10,12-13,18-19,26H,9H2,(H,23,27)

InChI Key

JRPSUKYENLATSN-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])O

Origin of Product

United States

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